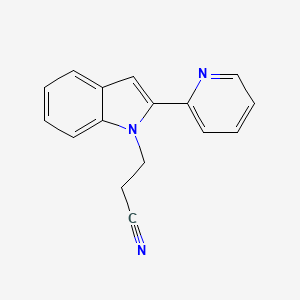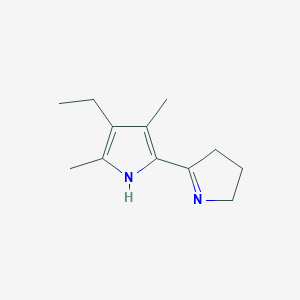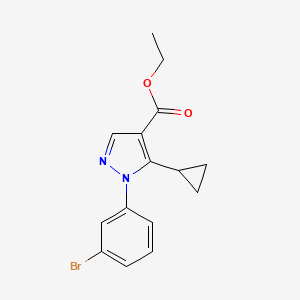
Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring. For instance, 3-bromophenylhydrazine can react with ethyl acetoacetate under reflux conditions in ethanol to yield the desired pyrazole intermediate.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through a cyclopropanation reaction. This can be achieved by reacting the pyrazole intermediate with a suitable cyclopropylating agent, such as diazomethane or cyclopropyl bromide, in the presence of a base like sodium hydride.
Esterification: The final step involves the esterification of the carboxylic acid group on the pyrazole ring with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under reflux conditions in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used in anhydrous solvents like tetrahydrofuran.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives with various functional groups replacing the bromine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Ester Hydrolysis: The major product is the corresponding carboxylic acid derivative.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the pyrazole ring can interact with active sites through hydrogen bonding and π-π interactions. The cyclopropyl group may enhance the compound’s stability and bioavailability. Overall, the compound’s effects are mediated through its ability to modulate key biological processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-(3-chlorophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-fluorophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
- Ethyl 1-(3-methylphenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 1-(3-bromophenyl)-5-cyclopropyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties compared to its analogs
Propiedades
Fórmula molecular |
C15H15BrN2O2 |
|---|---|
Peso molecular |
335.20 g/mol |
Nombre IUPAC |
ethyl 1-(3-bromophenyl)-5-cyclopropylpyrazole-4-carboxylate |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-15(19)13-9-17-18(14(13)10-6-7-10)12-5-3-4-11(16)8-12/h3-5,8-10H,2,6-7H2,1H3 |
Clave InChI |
SCULJZKPDRBHKD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)Br)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Acetamido-2-[(4-methoxy-3,5-dimethylphenyl)methyl]propanedioic acid](/img/structure/B13991575.png)
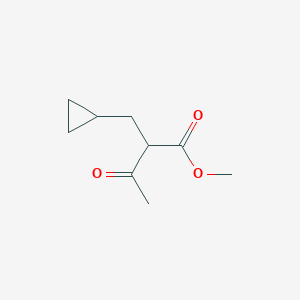
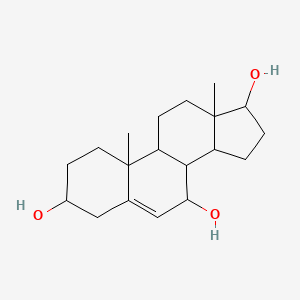
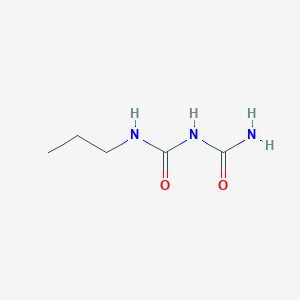
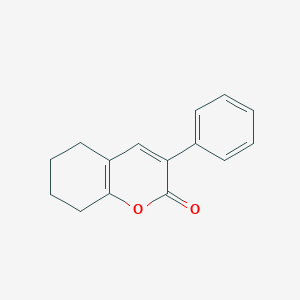
![4-(4-Chlorobenzoyl)-1,7-bis(4-chlorophenyl)-2-[hydroxy(pyridin-4-yl)methyl]-3,5-di(pyridin-4-yl)heptane-1,7-dione](/img/structure/B13991629.png)
![2-Iodo-6-methylsulfonyloxy-4,8-dioxabicyclo[3.3.0]octane](/img/structure/B13991639.png)
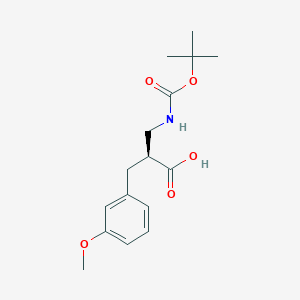
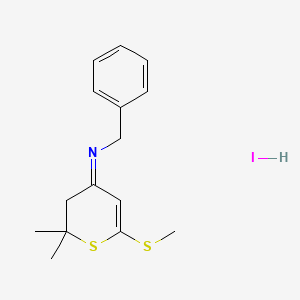
![3-bromo-6-propan-2-yl-5H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13991648.png)
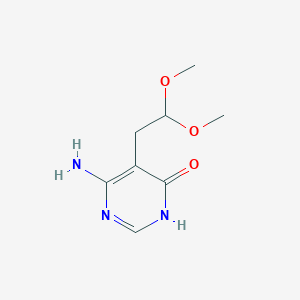
![2-[(Diphenylmethyl)sulfanyl]ethanethiol](/img/structure/B13991657.png)
